N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,14-6-2-1-3-7-14)20-9-8-17-15-12-16(19-13-18-15)21-10-4-5-11-21/h1-7,10-13,20H,8-9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFYESSRRUAUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrimidine and pyrrole rings, followed by their coupling with the benzenesulfonamide group. One common synthetic route involves the Buchwald–Hartwig amination, where chlorides are reacted with appropriate aminopyrazoles in the presence of palladium catalysts . Another method involves the transition-metal-free strategy, which includes cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituents
The target compound’s pyrimidine core distinguishes it from analogs such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (Example 57 in ), which incorporates a pyrazolo[3,4-d]pyrimidine scaffold fused to a chromenone system .
In contrast, 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide () replaces the pyrrole group with a thioxo-tetrahydro-pyrimidine system, likely altering solubility and metabolic stability due to the thiol group’s polarity .
Table 1: Structural Comparison
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, inferences can be drawn:
- Metabolic Stability: The ethylamino linker in the target compound could be susceptible to oxidative metabolism, whereas the cyclopropyl group in Example 57 () might enhance metabolic stability .
- Melting Points : Example 57 has a melting point of 211–214°C , suggesting high crystallinity, which the target compound may share due to its planar pyrimidine core.
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several structural elements that contribute to its biological activity:
- Pyrimidine Ring : Known for its role in nucleic acid structure and function.
- Pyrrole Moiety : Associated with various biological activities, including anti-inflammatory and anticancer properties.
- Benzenesulfonamide Group : Commonly found in many pharmaceuticals, known for its antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.39 g/mol |
| CAS Number | 1421482-90-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects such as:
- Anticancer Activity : By inhibiting kinases involved in cell proliferation.
- Anti-inflammatory Effects : Through modulation of cytokine production.
Therapeutic Applications
The compound has shown promise in various therapeutic areas:
- Cancer Therapy : Potential as an anticancer agent due to its ability to inhibit tumor cell growth.
- Infectious Diseases : Its sulfonamide component suggests possible antibacterial properties.
Study 1: Anticancer Activity
In a recent study, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation with an IC₅₀ value of approximately 25 μM against A549 lung cancer cells. This suggests a strong potential for development as an anticancer therapeutic agent .
Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of the compound using a murine model of inflammation. The results demonstrated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) upon treatment, indicating that the compound may modulate inflammatory responses effectively .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves coupling a pyrimidine core with a benzenesulfonamide moiety. For example:
Pyrimidine functionalization : Introduce pyrrol-1-yl groups via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using Pd catalysts).
Aminoethyl linkage : React the functionalized pyrimidine with ethylenediamine derivatives, often requiring temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
Sulfonamide coupling : Use coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMSO) to attach the benzenesulfonamide group .
- Purity optimization : Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization (e.g., ethanol/water mixtures). Confirm purity using HPLC (>95%) and NMR .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : 1H/13C NMR to confirm substituent positions (e.g., pyrrole protons at δ 6.2–6.5 ppm, sulfonamide NH at δ 8.1–8.3 ppm) .
- FT-IR : Validate sulfonamide S=O stretches (1150–1350 cm⁻¹) and pyrimidine ring vibrations (1550–1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide reaction pathway optimization for this compound?
- Approach :
Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map energy barriers for key steps (e.g., pyrrole-pyrimidine coupling) .
Transition state analysis : Identify intermediates and optimize solvent effects (e.g., DMSO polarity) using COSMO-RS models .
Machine learning : Train models on existing reaction data to predict optimal catalysts (e.g., Pd vs. Cu) or solvent systems .
- Validation : Compare predicted yields with experimental results (e.g., 70% theoretical vs. 65% actual) to refine parameters .
Q. How should researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. no activity)?
- Analysis framework :
Dose-response curves : Test across concentrations (e.g., 1–100 µM) to identify threshold effects .
Structural analogs : Compare with derivatives (e.g., pyridine vs. pyrimidine cores) to isolate pharmacophore contributions .
Assay conditions : Control for pH (e.g., sulfonamide pKa ~10) and redox environments that may degrade the compound .
- Case study : In sulfonamide derivatives, contradictory antimicrobial results were resolved by standardizing broth microdilution protocols (CLSI guidelines) .
Q. What strategies enable structure-activity relationship (SAR) studies for target interaction optimization?
- Key modifications :
- Pyrrole substituents : Replace 1H-pyrrol-1-yl with imidazole to enhance π-π stacking with enzyme pockets .
- Sulfonamide linkers : Adjust ethyl chain length to balance solubility (LogP) and target binding (e.g., carbonic anhydrase) .
- Experimental design :
- Molecular docking : AutoDock Vina to simulate binding affinities (ΔG values) against targets (e.g., EGFR kinase) .
- In vitro assays : Pair docking results with enzymatic inhibition IC50 measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
